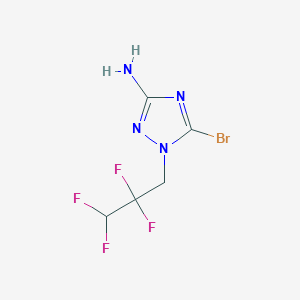
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine and tetrafluoropropyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazole
- 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1H-1,2,4-triazol-3-amine
Uniqueness
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the tetrafluoropropyl group
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H5BrF4N4 |
|---|---|
Peso molecular |
277.02 g/mol |
Nombre IUPAC |
5-bromo-1-(2,2,3,3-tetrafluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrF4N4/c6-3-12-4(11)13-14(3)1-5(9,10)2(7)8/h2H,1H2,(H2,11,13) |
Clave InChI |
IEIUXJFDQSYQPP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)N1C(=NC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



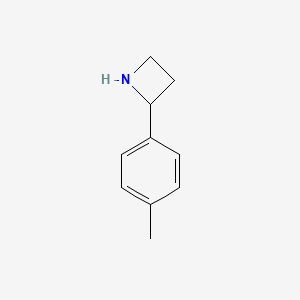

![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
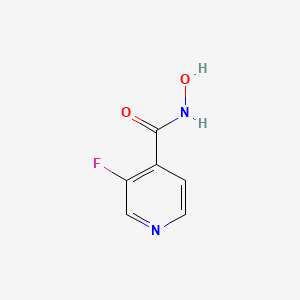
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)
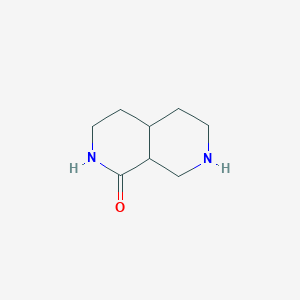
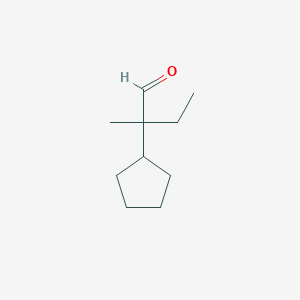
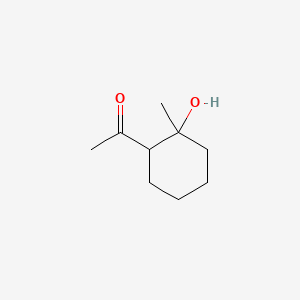
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

